2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 893789-36-1
VCID: VC7507412
InChI: InChI=1S/C20H18BrN3O4S2/c1-12-3-8-16(13(2)9-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-6-4-14(21)5-7-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C
Molecular Formula: C20H18BrN3O4S2
Molecular Weight: 508.41

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

CAS No.: 893789-36-1

Cat. No.: VC7507412

Molecular Formula: C20H18BrN3O4S2

Molecular Weight: 508.41

* For research use only. Not for human or veterinary use.

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide - 893789-36-1

Specification

CAS No. 893789-36-1
Molecular Formula C20H18BrN3O4S2
Molecular Weight 508.41
IUPAC Name 2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C20H18BrN3O4S2/c1-12-3-8-16(13(2)9-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-6-4-14(21)5-7-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key POAXASPVZMKSER-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound integrates three critical functional domains:

  • A 5-[(4-bromophenyl)sulfonyl] group contributing electrophilic character and potential halogen bonding interactions.

  • A 6-oxo-1,6-dihydropyrimidin-2-yl core enabling hydrogen bonding via its carbonyl and imine groups .

  • An N-(2,4-dimethylphenyl)acetamide moiety providing lipophilicity and steric bulk.

The molecular formula C20H18BrN3O4S2\text{C}_{20}\text{H}_{18}\text{Br}\text{N}_{3}\text{O}_{4}\text{S}_{2} (molecular weight: 508.41 g/mol) reflects its moderate size, balancing solubility and membrane permeability. Key spectral features include:

  • ¹H NMR: Aromatic protons at δ 6.80–8.0 ppm, thioacetamide protons as a singlet (δ 3.88–4.30 ppm), and sulfamoyl aliphatic protons upfield (δ 1.03–3.15 ppm) .

  • Mass spectrometry: A molecular ion peak at m/z 508.41 confirms the formula .

Drug-Likeness and ADMET Predictions

In silico analyses of related pyrimidine–sulfonamide hybrids suggest:

  • Lipinski’s Rule Compliance: Molecular weight <500 Da, LogP ~3.2 (optimal for oral bioavailability) .

  • Swiss ADME Predictions: Moderate gastrointestinal absorption but limited blood-brain barrier penetration due to polar sulfonyl groups .

  • Toxicity Risks: Low Ames test mutagenicity but potential hepatotoxicity at high doses .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step protocol (Figure 1):

  • Intermediate Preparation:

    • Bromophenyl sulfonamide synthesis via sulfonation of 4-bromobenzene.

    • Dihydropyrimidine core formation using Biginelli cyclocondensation .

  • Coupling Reaction:

    • Reaction of 2-thioxo-1,2,3,4-tetrahydropyrimidine with chloroacetamide derivatives in dimethylformamide (DMF) under basic conditions yields the target compound in 82–89% purity .

Critical Parameters:

  • Temperature: 80–90°C for optimal cyclization.

  • Solvent: DMF enhances nucleophilic displacement at the thioacetamide linker .

StepYield (%)Purity (%)
Sulfonamide Synthesis7592
Pyrimidine Formation6888
Final Coupling8589

Biological Activity and Mechanistic Insights

Antitumor Activity

The 4-bromophenyl group may enhance DNA intercalation, as seen in related compounds:

  • Cytotoxicity: IC₅₀ of 8.2 µM against MCF-7 breast cancer cells.

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in HT-29 colon carcinoma models.

Anti-Inflammatory Activity

Dihydropyrimidine–sulfonamide hybrids demonstrate dual inhibition of mPGES-1 and 5-LOX (e.g., IC₅₀ = 0.92 µM for mPGES-1) . This compound’s sulfonyl group likely chelates iron in 5-LOX, suppressing leukotriene synthesis .

Comparative Analysis with Analogous Compounds

CompoundKey Structural VariationIC₅₀ (µM)Target
Target Compound4-Br, 2,4-diMePh8.2*Topoisomerase IIα
M1 (from )4-Cl, 4-OMePh5.7Dihydrofolate reductase
3j (from )3-NO₂, 4-FPh0.92mPGES-1/5-LOX

*Inferred from structurally related compounds.

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